molecular formula C12H18ClNO B1368146 3-(3-Methoxyphenyl)piperidine hydrochloride CAS No. 19725-18-9

3-(3-Methoxyphenyl)piperidine hydrochloride

Cat. No. B1368146
CAS RN: 19725-18-9
M. Wt: 227.73 g/mol
InChI Key: KTJLKTQSWVXPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .


Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)piperidine hydrochloride involves the use of 3-(3-pyridinyl)methoxybenzene in methanol, to which PtO2 and conc. HCl are added. The mixture is then hydrogenated at 0.34 MPa in a Parr apparatus .


Molecular Structure Analysis

The InChI code for 3-(3-Methoxyphenyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(3-Methoxyphenyl)piperidine hydrochloride are not detailed in the sources, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)piperidine hydrochloride has a melting point of 138 degrees . It is soluble with a solubility of 0.148 mg/ml or 0.000651 mol/l .

Scientific Research Applications

Comprehensive Analysis of 3-(3-Methoxyphenyl)piperidine Hydrochloride Applications

3-(3-Methoxyphenyl)piperidine hydrochloride is a compound with the molecular formula C12H17NO HCl and a molecular weight of 227.73 g/mol . It is a piperidine derivative, which is a class of compounds that have significant importance in pharmaceutical research due to their presence in various classes of pharmaceuticals and alkaloids . Below is a detailed analysis of its unique applications in scientific research:

Proteomics Research: This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for understanding protein interactions and dynamics within the cellular context .

Drug Synthesis: Piperidine derivatives are crucial building blocks in drug construction. Their versatility allows for the synthesis of a wide range of therapeutic agents, and 3-(3-Methoxyphenyl)piperidine hydrochloride can be used to create novel compounds with potential medicinal properties .

Chiral Optimization: In the field of stereochemistry, chiral optimization is essential for developing drugs with targeted effects. Piperidine derivatives, such as 3-(3-Methoxyphenyl)piperidine hydrochloride, are used as starting components for chiral optimization, which is vital for enhancing the efficacy and reducing the side effects of pharmaceuticals .

Pharmacological Applications: Piperidine derivatives are known for their broad pharmacological activities. They are present in more than twenty classes of pharmaceuticals, indicating their extensive use in developing drugs with various therapeutic effects .

Biological Activity Studies: The compound is used in biological studies to investigate the activity of piperidine derivatives on cellular processes. This includes understanding how these compounds interact with biological systems and their potential as therapeutic agents .

Anticancer Research: Specific piperidine derivatives have shown promise in anticancer research. For example, certain piperidine treatments have been found to inhibit cell migration in prostate cancer cells by modulating cell adhesion molecules .

Synthesis of Biologically Active Piperidines: Recent advances in organic chemistry have focused on developing fast and cost-effective methods for synthesizing substituted piperidines. 3-(3-Methoxyphenyl)piperidine hydrochloride can be used as a substrate for creating biologically active piperidines .

Discovery of Potential Drugs: The piperidine moiety is a common feature in the structure of many drugs. Research involving 3-(3-Methoxyphenyl)piperidine hydrochloride contributes to the discovery and biological evaluation of potential drugs containing the piperidine structure .

Safety And Hazards

The safety information for 3-(3-Methoxyphenyl)piperidine hydrochloride indicates that it has a signal word of “Warning”. The hazard statements include H302-H315-H319-H335 .

Future Directions

While specific future directions for 3-(3-Methoxyphenyl)piperidine hydrochloride are not mentioned in the sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJLKTQSWVXPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601692
Record name 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)piperidine hydrochloride

CAS RN

19725-18-9
Record name Piperidine, 3-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19725-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-methoxyphenyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off Most of the solvent was evaporated, the residue was made alkaline with 1M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

(-)-N-benzyl-3-(3-methoxyphenyl)piperidine hydrochloride (3.8 g, 0.0120 mol) was dissolved in ethanol (80 ml), 10% Pd/C was added and the mixture was hydrogenated at room temperature and atmospheric pressure (28 h). The catalyst was removed (Celite) by filtration, the solvent was evaporated off and the crystalline residue was recrystallized from methanol-ether giving the desired (+)-3-(3-methoxyphenyl)-piperidine hydrochloride (2.54 g, 30% total yield of the maximal theoretical) m.p. 175.5°-177° C.; [α]22D+10.1° (C 2.1, CH3OH).
Name
(-)-N-benzyl-3-(3-methoxyphenyl)piperidine hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
3-(3-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 3
3-(3-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 4
3-(3-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 5
3-(3-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 6
3-(3-Methoxyphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.